4-[Benzyl(methyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[Benzyl(methyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is a derivative of amino acids, which are the building blocks of proteins and play a crucial role in biological processes .
Synthesis Analysis
The synthesis of this compound and its derivatives can involve various chemical reactions. One such method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR, gCOSY, and gHMBCAD spectra can be used to determine the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and diverse. For instance, the Suzuki–Miyaura coupling reaction involves the formation of a covalent acyl-intermediate complex between the protease and the carboxyl ester group of the monomer, followed by the deacylation of the complex by aminolysis to form a peptide bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties, such as solubility, melting point, and boiling point, can also be determined.Scientific Research Applications
Molecular Docking and Biological Activities
Research by Vanasundari et al. (2018) has highlighted the significance of butanoic acid derivatives, including molecular docking studies that reveal their potential to inhibit Placenta growth factor (PIGF-1). The study also focuses on vibrational, structural, electronic, and optical studies, demonstrating the compounds' suitability as candidates for nonlinear optical materials. This extensive analysis underscores the compounds' potential for further investigation in pharmacological contexts (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis of Diaminomethylidene Derivatives
The work by Prezent and Dorokhov (2012) on the synthesis of diaminomethylidene derivatives of tetronic acid involves the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to compounds with potential application in the development of new chemical entities. This synthesis route highlights the versatility of 4-oxobutanoic acid derivatives in chemical synthesis (Prezent & Dorokhov, 2012).
Potential Anti-Diabetic Agent
Khurana et al. (2018) have synthesized a succinamic acid derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, proposed as an insulinotropic agent for treating non-insulin dependent diabetes mellitus. The study demonstrates the compound's efficacy in improving serum lipid profiles and reducing fasting blood glucose levels in diabetic rats, suggesting its potential role in managing type-2 diabetes mellitus (Khurana, Sharma, Bhagat, & Sharma, 2018).
Structural and Hyperpolarizability Analysis
Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, analyzing its structure, first order hyperpolarizability, and other electronic properties. Their findings indicate the molecule's stability and potential as a nonlinear optical material, illustrating the structural versatility and applicability of such compounds in materials science (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Development of New Surfactants
Chen, Hu, and Fu (2013) synthesized a new surfactant containing a 4-oxobutanoic acid derivative with a benzene ring, demonstrating its ability to form large-diameter premicellar aggregations below the critical micelle concentration. This research points to the potential of 4-oxobutanoic acid derivatives in developing new surfactants with unique properties (Chen, Hu, & Fu, 2013).
Safety and Hazards
The safety and hazards associated with 4-[Benzyl(methyl)amino]-4-oxobutanoic acid depend on various factors, including its concentration, the route of exposure, and individual susceptibility. It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
The future research directions for 4-[Benzyl(methyl)amino]-4-oxobutanoic acid could involve further exploration of its biological activities and potential therapeutic applications. Additionally, the development of new synthetic methods and strategies for the preparation of this compound and its derivatives could also be a focus of future research .
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQRCDRWHFXRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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